molecular formula C8H8O2 B2630992 2-cyclopropyl-4H-pyran-4-one CAS No. 2470441-06-4

2-cyclopropyl-4H-pyran-4-one

Cat. No.: B2630992
CAS No.: 2470441-06-4
M. Wt: 136.15
InChI Key: SGSCBHZGZNGHDG-UHFFFAOYSA-N
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Description

“2-Cyclopropylpyran-4-one” is a chemical compound with the molecular formula C8H8O2 and a molecular weight of 136.15 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-Cyclopropylpyran-4-one” is 1S/C8H8O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“2-Cyclopropylpyran-4-one” is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the data I retrieved.

Scientific Research Applications

Discovery of Inhibitors and Biological Evaluation

Research has led to the discovery and development of potent inhibitors targeting specific enzymes. For instance, a study identified a compound structurally related to 2-Cyclopropylpyran-4-one as a powerful non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, showing significant inhibition activity due to its carbonyl groups. This finding suggests the potential of cyclopropylpyran derivatives in designing enzyme inhibitors for therapeutic purposes (S. Lin et al., 2000).

Synthesis and COX-2 Inhibition

Another significant application is in the synthesis of compounds for their cyclooxygenase-2 (COX-2) inhibitory activity. Research into 2-phenylpyran-4-ones, closely related to 2-Cyclopropylpyran-4-one, has yielded a new class of orally active COX-2 inhibitors. These compounds, particularly those with a p-methylsulfone group, showed outstanding inhibitory activity and pharmacokinetic profiles suitable for once-a-day administration in humans, indicating their potential in developing anti-inflammatory drugs (F. Caturla et al., 2004).

Bioactivity of Cyclopropyl-Containing Compounds

Cyclopropyl groups, a common feature in many bioactive compounds including those related to 2-Cyclopropylpyran-4-one, have been extensively studied for their role in drug development. The cyclopropyl ring is valued for its ability to enhance potency, reduce off-target effects, and overcome various challenges in drug discovery. This versatility underlines the cyclopropyl group's contribution to the pharmacological properties of drugs, emphasizing the strategic use of cyclopropyl-containing compounds in medicinal chemistry (T. Talele, 2016).

Innovative Synthesis Approaches

Innovative synthetic methods employing cyclopropyl groups have been developed for constructing complex molecular structures. For example, a study presented a new approach for synthesizing 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles via copper-mediated reactions of N-allyl/propargyl enamine carboxylates. These methods showcase the utility of cyclopropyl-containing molecules as intermediates in creating biologically significant structures, offering new pathways for drug synthesis and discovery (K. K. Toh et al., 2011).

Safety and Hazards

The safety information available indicates that “2-Cyclopropylpyran-4-one” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

Properties

IUPAC Name

2-cyclopropylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSCBHZGZNGHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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